molecular formula C9H11N3 B11921146 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine

3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11921146
M. Wt: 161.20 g/mol
InChI Key: UCBGTDYKSFSWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine (: 53946-84-2) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 9 H 11 N 3 and a molecular weight of 161.20 g/mol, this trimethyl-substituted heterocycle is part of the pyrazolopyridine family, a class of structures recognized for their significant value in medicinal chemistry and drug discovery . Pyrazolopyridines are bicyclic scaffolds formed by the fusion of pyrazole and pyridine rings, with several possible isomeric structures including [3,4-b], [3,4-c], and [4,3-c] . These compounds are of profound interest to researchers because their structure closely mimics that of the purine bases adenine and guanine, enabling them to interact with a variety of enzymatic targets in biochemical studies . Although specific pharmacological data for this particular isomer is limited in public sources, analogs within this chemical family, such as 1H-pyrazolo[3,4-b]pyridines, have demonstrated a wide spectrum of bioactivities in scientific literature. These include acting as anticancer, antiviral, antifungal, and anti-inflammatory agents, as well as serving as inhibitors for a range of kinases and fibroblast growth factor receptors . Furthermore, two approved drugs for cardiovascular diseases, Vericiguat and Riociguat, are based on the pyrazolo[3,4-b]pyridine scaffold, underscoring the therapeutic potential of this heterocyclic system . Researchers utilize this compound and its analogs as versatile building blocks for constructing more complex molecular libraries. Its defined structure and substitution pattern make it a valuable intermediate for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is intended for use in laboratory research only and is not classified as a drug, cosmetic, or for household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

3,4,6-trimethyl-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C9H11N3/c1-5-4-8-9(6(2)10-5)7(3)11-12-8/h4H,1-3H3,(H,11,12)

InChI Key

UCBGTDYKSFSWPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=C2C(=N1)C)C

Origin of Product

United States

Synthetic Methodologies for 3,4,6 Trimethyl 1h Pyrazolo 4,3 C Pyridine and Analogous Structures

Strategies for Constructing the Pyrazolo[4,3-c]pyridine Core

The assembly of the bicyclic pyrazolo[4,3-c]pyridine system can be broadly categorized into several effective strategies, including ring annulation, one-pot protocols, cyclizations driven by nucleophilic aromatic substitution, and tandem reactions. nih.govnih.gov

Annulation Reactions for Pyrazole (B372694) and Pyridine (B92270) Ring Formation

A primary strategy for constructing pyrazolopyridine systems involves the annulation, or formation, of one ring onto the other. nih.govnih.gov This can be achieved by either forming a pyridine ring onto a pre-existing pyrazole or vice versa.

One common approach involves the cyclocondensation of functionalized pyrazoles. For instance, 5-aminopyrazoles can react with various 1,3-dielectrophiles to form the pyridine portion of the fused ring system. mdpi.comnih.gov The Gould-Jacobs reaction, a classic method, utilizes 3-aminopyrazoles and diethyl 2-(ethoxymethylene)malonate to construct the pyridine ring, often resulting in 4-chloro-substituted pyrazolo[3,4-b]pyridines after treatment with phosphorus oxychloride. mdpi.com

Conversely, the pyrazole ring can be annulated onto a functionalized pyridine core. This is a less common but equally viable route. nih.gov For example, a method for synthesizing pyrazolo[4,3-b]pyridines has been developed from readily available 2-chloro-3-nitropyridines. nih.gov This involves a sequence of reactions including a nucleophilic aromatic substitution and a modified Japp–Klingemann reaction. nih.gov

One-Pot Synthetic Protocols

One-pot syntheses offer an efficient and streamlined approach to complex molecules by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates. nih.gov Several one-pot procedures have been developed for the synthesis of pyrazolopyridine derivatives.

For example, an efficient one-pot synthesis of pyrazolo[4,3-b]pyridines combines azo-coupling, deacylation, and pyrazole ring annulation steps. nih.gov This method utilizes stable arenediazonium tosylates and is noted for its operational simplicity. nih.gov Another one-pot approach involves the microwave-assisted reaction of 5-aminopyrazolyl-4-carbonitriles, orthoesters, and hydrazides to produce pyrazolo[4,3-e] eurekaselect.comnih.govnih.govtriazolo[1,5-c]pyrimidines, demonstrating the versatility of this strategy. monash.edu

Nucleophilic Aromatic Substitution (SNAr) Driven Cyclizations

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of heterocyclic rings. In the context of pyrazolo[4,3-c]pyridine synthesis, SNAr reactions can drive the crucial cyclization step. The pyridine ring, particularly when activated by an N-oxide or electron-withdrawing groups, is susceptible to nucleophilic attack at the C-2 and C-4 positions. stackexchange.comvaia.com

This principle is exploited in the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines, where the initial step is an SNAr reaction. nih.gov Similarly, the cyclization of 3-acylpyridine N-oxide tosylhydrazones to form a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines proceeds through intramolecular nucleophilic attack on the activated pyridine ring. nih.gov The reaction of 2-(3(5)-pyrazolyl)pyridine with nitrofluoro benzene (B151609) derivatives also proceeds via nucleophilic aromatic substitution to yield functionalized pyrazolylpyridines. znaturforsch.com

Tandem Ring Closure and Rearrangement Methodologies

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient pathway to complex heterocyclic systems. In the synthesis of pyrazolopyridines, tandem ring closure and rearrangement methodologies have been employed.

A notable example is the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines, which involves an unusual C-N migration of an acetyl group. nih.gov The proposed mechanism for this transformation involves a series of steps including the initial SNAr reaction, followed by a modified Japp-Klingemann reaction and subsequent cyclization with rearrangement. nih.gov Another approach involves a tandem reaction of 5-aminopyrazoles, cyclic ketones, and electron-rich olefins to regioselectively synthesize cycloalkane-fused pyrazolo[4,3-e]pyridines. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. nih.govnih.gov Several MCRs have been developed for the synthesis of pyrazolopyridine scaffolds.

A three-component reaction of 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester leads to the formation of novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. nih.gov Another MCR approach for the synthesis of 1H-pyrazolo[3,4-b]pyridines utilizes simple aldehydes, 3-oxopropanenitrile, and 1H-pyrazol-5-amine starting materials in a mild and catalyst-free one-pot synthesis. researchgate.net Furthermore, trifluoromethyl-substituted pyrazolo[4,3-c]pyridines have been synthesized via a one-pot multicomponent procedure involving the Sonogashira-type cross-coupling of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes in the presence of tert-butylamine. researchgate.net

Regioselective Synthesis of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine

While general methods for the synthesis of the pyrazolo[4,3-c]pyridine core are valuable, the regioselective synthesis of specifically substituted derivatives like this compound presents a greater challenge. Controlling the placement of substituents on the heterocyclic framework is crucial for developing compounds with specific biological activities.

A key strategy for achieving regioselectivity is to start with appropriately substituted precursors where the desired substitution pattern is already established. For instance, the synthesis of 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine has been reported, indicating that methods exist to control the placement of methyl groups on the pyrazolopyridine core. nih.gov

The synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has been achieved through an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. nih.gov This method allows for the introduction of substituents at specific positions, which could be adapted for the synthesis of the trimethyl derivative.

Furthermore, the regioselective synthesis of C-4-alkylated pyridines has been a long-standing challenge, but recent advances using blocking groups have enabled controlled alkylation at this position. nih.gov Such a strategy could potentially be applied to a pre-formed pyrazolo[4,3-c]pyridine core to introduce the C-4 methyl group regioselectively.

A study on the divergent and regioselective synthesis of pyrazolo[1,5-a]pyridines highlights the importance of controlling reaction conditions to favor the formation of a specific regioisomer. sci-hub.se While this study focuses on a different isomer, the principles of regiocontrol through careful selection of reagents and reaction parameters are broadly applicable.

The following table summarizes some of the synthetic approaches that could be adapted for the regioselective synthesis of this compound.

Starting Materials Key Reaction Type Potential for Regioselectivity Reference
Substituted 5-aminopyrazole and a diketone with methyl groupsCyclocondensationHigh, by choosing appropriately methylated starting materials. nih.gov
Substituted 3-acylpyridine N-oxide tosylhydrazoneIntramolecular CyclizationModerate, regiocontrol can be influenced by reaction conditions. nih.gov
Substituted 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoleElectrophilic CyclizationHigh, allows for specific substitution patterns to be built in. nih.gov
Pyrazolo[4,3-c]pyridine coreC-H Alkylation with blocking groupsPotentially high for introducing the C-4 methyl group. nih.gov

Table 1: Potential Synthetic Strategies for this compound

Control of Substitution Patterns During Pyrazolo[4,3-c]pyridine Formation

The deliberate control of substituent placement on the pyrazolo[4,3-c]pyridine core during its initial formation is a critical aspect of its synthesis. The final arrangement of substituents is heavily influenced by the choice of starting materials and reaction conditions. For the analogous pyrazolo[3,4-b]pyridine system, analysis has shown that certain substitution patterns are more prevalent, with 4,6-disubstituted and 3,4,6-trisubstituted derivatives being common. nih.gov This prevalence is often a direct consequence of the synthetic routes employed, which typically involve the construction of the pyridine ring onto a pre-existing pyrazole or vice versa. mdpi.com

One common strategy involves the reaction of a substituted 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. mdpi.com The substituents on both reactants dictate the final substitution pattern of the resulting pyrazolopyridine. For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines, the use of 1,1,1-trifluoropentane-2,4-dione with 5-aminopyrazole leads to the trifluoromethyl group at the 4-position of the pyridine ring, a result of the higher electrophilicity of the carbonyl group adjacent to the CF3 group. nih.gov

The Gould-Jacobs reaction, traditionally used for quinoline (B57606) synthesis, can be adapted to form pyrazolopyridines by reacting a 3-aminopyrazole (B16455) with diethyl 2-(ethoxymethylene)malonate. nih.govmdpi.com This method often yields 4-chloro-substituted pyrazolopyridines, providing a handle for further functionalization. mdpi.com The reaction conditions, such as the use of acetic acid at reflux or microwave irradiation, can influence the reaction times and yields. mdpi.com

Methodologies for Introducing Alkyl Substituents at Specific Positions

The introduction of alkyl groups, such as the methyl groups in this compound, at specific positions on the pyrazolopyridine ring is a key synthetic challenge. For the related 1H-pyrazolo[3,4-b]pyridine scaffold, the most common substituent at the C3 position is a methyl group. nih.gov This is often achieved by utilizing starting materials that already contain the desired alkyl group.

For example, in the synthesis of 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines, a methyl group is frequently found at C3, and this is typically introduced through the use of a 3-methyl-5-aminopyrazole as the starting material. nih.gov Similarly, the substituents at the C4 and C6 positions are determined by the choice of the 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com

A cascade 6-endo-dig cyclization reaction has been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method allows for the introduction of various substituents with good regioselectivity and functional group tolerance. nih.gov While this specific example focuses on halogen and other functional groups, the principle can be extended to the introduction of alkyl groups by selecting appropriately substituted starting materials.

Advanced Functionalization and Derivatization of the Pyrazolo[4,3-c]pyridine Ring System

Once the core pyrazolo[4,3-c]pyridine scaffold is assembled, further diversification can be achieved through a variety of functionalization and derivatization reactions. These methods allow for the introduction of a wide range of chemical moieties, which is crucial for modulating the biological activity and physicochemical properties of the molecule.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems, including pyrazolopyridines. researchgate.net The Sonogashira and Suzuki-Miyaura reactions are particularly valuable for forming new carbon-carbon bonds. researchgate.netyoutube.com

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. youtube.comyoutube.com This reaction is highly effective for introducing alkynyl groups onto the pyrazolopyridine ring. researchgate.net The general mechanism involves the oxidative addition of the palladium catalyst to the halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product. youtube.comyoutube.com

The Suzuki-Miyaura coupling utilizes an organoboron compound (such as a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base. uwindsor.ca This reaction is widely used to form biaryl structures and can be applied to introduce aryl or heteroaryl substituents onto the pyrazolopyridine scaffold. researchgate.netnih.gov For instance, a 5-halo-1H-pyrazolo[3,4-c]pyridine can undergo a tandem borylation and Suzuki-Miyaura cross-coupling at the C-3 position to introduce various aryl groups. worktribe.comnih.govrsc.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Pyrazolopyridine Scaffolds

Reaction TypePositionCatalyst SystemReactantsProduct TypeReference
Suzuki-MiyauraC-3Pd(dppf)Cl₂, Cs₂CO₃5-halo-1H-pyrazolo[3,4-c]pyridine, arylboronic acid3-Aryl-5-halo-1H-pyrazolo[3,4-c]pyridine rsc.org
Suzuki-MiyauraC-5PdCl₂(PPh₃)₂, K₂CO₃5-iodo-pyrazolo[3,4-b]pyridine derivative, phenylboronic acid5-Phenyl-pyrazolo[3,4-b]pyridine derivative nih.gov
Buchwald-HartwigC-5Pd catalyst5-halo-1H-pyrazolo[3,4-c]pyridine, amine5-Amino-1H-pyrazolo[3,4-c]pyridine worktribe.comnih.govrsc.org
NegishiC-7Pd catalyst7-metalo-pyrazolo[3,4-c]pyridine, electrophile7-Substituted-pyrazolo[3,4-c]pyridine worktribe.comnih.govrsc.org

Electrophilic and Nucleophilic Substitution Strategies on the Pyridine Moiety

The pyridine ring within the pyrazolo[4,3-c]pyridine system is susceptible to both electrophilic and nucleophilic substitution, allowing for the introduction of a variety of functional groups.

Electrophilic aromatic substitution on pyridine is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom. youtube.com When it does occur, it typically directs the incoming electrophile to the C3 position (meta to the nitrogen). quora.com This is because the intermediate sigma complexes for attack at the C2 and C4 positions would place a positive charge on the electronegative nitrogen atom, which is unfavorable. quora.com However, harsh reaction conditions are often required. youtube.com The presence of activating groups can enhance the reactivity of the pyridine ring towards electrophiles. youtube.com

Nucleophilic aromatic substitution (SNAr) , on the other hand, is favored at the C2 and C4 positions (ortho and para to the nitrogen). stackexchange.comquimicaorganica.org This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate. stackexchange.com The presence of a good leaving group at these positions is necessary for the reaction to proceed. quimicaorganica.org

Late-Stage Functionalization Approaches for Diverse Derivatization

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid generation of a diverse library of analogs from a common advanced intermediate. worktribe.com

For pyrazolo[3,4-c]pyridines, a variety of late-stage functionalization strategies have been developed. worktribe.comnih.gov These include:

N-alkylation: The nitrogen atoms of the pyrazole ring (N-1 and N-2) can be selectively alkylated. worktribe.comnih.govrsc.org

C-H activation: Direct C-H activation, catalyzed by transition metals like palladium, allows for the introduction of aryl or heteroaryl groups at specific positions without the need for pre-installed leaving groups. nih.gov

Selective metalation: The use of strong bases, such as TMPMgCl·LiCl, can selectively deprotonate specific C-H bonds, creating a nucleophilic center that can react with various electrophiles. worktribe.comnih.govrsc.org This has been demonstrated for the C-7 position of the pyrazolo[3,4-c]pyridine core. worktribe.comnih.govrsc.org

These late-stage functionalization techniques provide a powerful and flexible platform for the synthesis of a wide array of pyrazolo[4,3-c]pyridine derivatives, facilitating the exploration of their structure-activity relationships. worktribe.comnih.govnih.gov

Reaction Mechanisms and Mechanistic Investigations in Pyrazolo 4,3 C Pyridine Synthesis

Detailed Analysis of Key Reaction Pathways

The construction of the pyrazolo[4,3-c]pyridine scaffold can be achieved through various synthetic strategies, each with a distinct mechanistic journey. These pathways often involve the formation of the pyrazole (B372694) ring onto a pre-existing pyridine (B92270) structure or vice versa.

Mechanisms of Azo-Coupling and Subsequent Pyrazole Ring Annulation

A significant pathway for the synthesis of pyrazolopyridine isomers, particularly pyrazolo[4,3-b]pyridines, involves a modified Japp-Klingemann reaction. mdpi.comnih.gov This reaction is a powerful tool for creating hydrazones from β-keto-esters and aryl diazonium salts, which are key precursors for pyrazole ring formation. wikipedia.orgchemeurope.com

The general mechanism proceeds as follows:

Enolate Formation : The process begins with the deprotonation of a β-keto-ester, forming an enolate anion. wikipedia.org

Azo-Coupling : The nucleophilic enolate anion then attacks an aryl diazonium salt, resulting in an azo compound. wikipedia.org

Hydrolysis and Decomposition : This azo intermediate undergoes hydrolysis to form a tetrahedral intermediate. This intermediate is typically unstable and decomposes, losing a carboxylic acid group to yield a hydrazone. wikipedia.org

Ring Annulation : The resulting hydrazone can then undergo an intramolecular cyclization to form the pyrazole ring fused to the pyridine core. mdpi.comresearchgate.net In the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridine (B167233) derivatives, this final step is an intramolecular nucleophilic aromatic substitution (SNAr), where the hydrazone nitrogen attacks the pyridine ring, displacing the nitro group to complete the pyrazole ring annulation. mdpi.com

While this has been demonstrated for the [4,3-b] isomer, the fundamental steps of azo-coupling and intramolecular cyclization are applicable principles for the synthesis of the [4,3-c] scaffold.

Intramolecular Cyclization Mechanisms in Pyrazolo[4,3-c]pyridine Synthesis

Intramolecular cyclization is a cornerstone strategy for efficiently constructing the bicyclic pyrazolopyridine system. Various methods can be employed to trigger this ring-closing reaction.

One such method is the intramolecular nitrile oxide cycloaddition (INOC) . In related heterocyclic systems, this has been used to form a new ring by reacting a nitrile oxide with a tethered alkene or alkyne. mdpi.com For a pyrazolo[4,3-c]pyridine synthesis, this would conceptually involve a pyrazole precursor bearing a side chain with a nitrile oxide and an appropriate unsaturated bond, which upon reaction, would form the fused pyridine ring. The reaction is a 1,3-dipolar cycloaddition, which can form two rings simultaneously under the right conditions. mdpi.com

Another approach involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones . This method has been shown to produce a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines. nih.gov The reaction proceeds by treating the tosylhydrazone with an electrophilic additive and a base at room temperature. nih.gov The activation of the pyridine N-oxide facilitates nucleophilic attack by the hydrazone nitrogen at either the C2 or C4 position of the pyridine ring, leading to the formation of the respective regioisomers. This strategy is advantageous as it avoids the need for a pre-installed leaving group on the pyridine ring. nih.gov

Furthermore, cationic π-cyclizations represent another potential pathway. In these reactions, an N-acyliminium ion can be attacked by an electron-rich pyridine ring to form a new carbon-carbon bond, leading to cyclization. arkat-usa.org The success of this method often requires the pyridine ring to be activated with electron-donating substituents to enhance its nucleophilicity. arkat-usa.org

Proposed Mechanisms for One-Pot and Cascade Reactions

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several such processes have been developed for pyrazolopyridine synthesis.

For instance, the synthesis of pyrazolo[4,3-b]pyridines has been achieved in a one-pot fashion that combines azo-coupling, deacylation, and pyrazole ring annulation into a single sequence without isolating intermediates. mdpi.comnih.govnih.gov This process starts with a pyridinyl keto ester and an arenediazonium salt, which undergo a modified Japp-Klingemann reaction, followed by in-situ cyclization to yield the final product. mdpi.com

Cascade reactions triggered by catalysts are also prominent. Gold-catalyzed reactions, for example, can initiate a cascade involving a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form fused pyrrole (B145914) systems, a principle that could be adapted for pyridines. nih.gov Similarly, rhodium-catalyzed [2+2+2] cycloadditions of alkynes and nitriles provide a convergent route to highly functionalized pyridines in a single step. acsgcipr.org A four-step cascade sequence has also been reported for the synthesis of substituted pyrazoles from propargylic alcohols, involving propargylic substitution, rearrangement, electrocyclization, and a sigmatropic shift. nih.gov These complex, multi-step transformations within a single pot highlight the power of cascade reactions in building heterocyclic scaffolds.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient intermediates. In the synthesis of pyrazolo[4,3-b]pyridines via the modified Japp-Klingemann reaction, an N-acetyl hydrazone intermediate was successfully isolated. nih.gov Its conversion to the final pyrazolopyridine product under the reaction conditions was confirmed through NMR experiments, providing direct evidence for its role in the reaction pathway. mdpi.comnih.gov

In syntheses utilizing intramolecular nitrile oxide cycloaddition, the configuration of the preceding aldoxime intermediates is critical. These have been unambiguously characterized using 2D NMR techniques like NOESY to determine their stereochemistry before the final cyclization step. mdpi.com

In the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the geometry of the hydrazone plays a key role. It was observed that (Z)-hydrazones cyclize readily, while the (E)-hydrazones are unreactive under the same conditions, indicating that the specific spatial arrangement of the (Z)-isomer is necessary for the intramolecular attack on the pyridine ring. nih.gov

Factors Governing Regioselectivity in Pyrazolo[4,3-c]pyridine Ring Formation

Regioselectivity, the control over which of several possible isomers is formed, is a critical challenge in the synthesis of pyrazolopyridines. Several factors can influence the outcome of the ring-forming reaction.

When constructing a pyridine ring onto a pyrazole core using a non-symmetrical dicarbonyl compound, the relative electrophilicity of the two carbonyl groups is the determining factor. nih.govmdpi.com The more electrophilic carbonyl group will preferentially react with the nucleophilic amine on the pyrazole, directing the orientation of the newly formed pyridine ring. nih.govmdpi.com For example, in reactions with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the electron-withdrawing CF₃ group is more electrophilic and reacts first. nih.govmdpi.com

In the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the choice of electrophile and solvent can control the ratio of pyrazolo[3,4-b] to pyrazolo[4,3-c]pyridine products. nih.gov For instance, using triflic anhydride (B1165640) as the electrophilic additive was found to reverse the regioselectivity, favoring the [4,3-c] isomer. This suggests that the "hardness" or "softness" of the electrophile can influence whether the nucleophilic attack occurs at the C4 or C2 position of the activated pyridine N-oxide. nih.gov

For electrophilic aromatic substitution on the pyrazole ring itself, such as in Friedel-Crafts acylation, substitution typically occurs at the 4-position. rsc.org The regioselectivity of such reactions can be predicted using computational methods that calculate local nucleophilicity indices (Parr functions). researchgate.net The electron-donating or withdrawing nature of substituents already on the rings profoundly directs the position of further functionalization. arkat-usa.org

Table of Compounds

Advanced Spectroscopic and Crystallographic Characterization of 3,4,6 Trimethyl 1h Pyrazolo 4,3 C Pyridine and Its Derivatives

X-ray Crystallography for Three-Dimensional Molecular Structure and Packing Analysis.

Crystal System, Space Group, and Unit Cell Parameters

No experimental data regarding the crystal system, space group, or unit cell parameters for 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine has been reported in published literature.

Molecular Conformation and Bond Lengths/Angles within the Fused System

Detailed information on the molecular conformation, including specific bond lengths and angles for the fused pyrazolo[4,3-c]pyridine system of the title compound, is not available as its crystal structure has not been determined and published.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π Interactions)

Without a determined crystal structure, a description of the intermolecular interactions present in solid-state this compound cannot be accurately provided.

Computational Chemistry and Theoretical Studies on 3,4,6 Trimethyl 1h Pyrazolo 4,3 C Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. researchgate.netnih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of this size. Such calculations would provide fundamental insights into the electronic nature of 3,4,6-trimethyl-1H-pyrazolo[4,3-c]pyridine.

Geometry Optimization and Energetic Stability Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. Using a method like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), the calculation would iteratively adjust the positions of the atoms until the lowest energy conformation is found. researchgate.net This optimized structure corresponds to the most stable form of the molecule in the gas phase.

The energetic stability of the molecule can then be assessed. For instance, the stability of different tautomers, such as the 1H and 2H forms of the pyrazolo[4,3-c]pyridine core, can be compared by calculating their total energies. mdpi.com The tautomer with the lower energy is predicted to be the more stable and abundant form.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited. nih.govresearchgate.net For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in nucleophilic and electrophilic attacks.

Interactive Table: Hypothetical Frontier Molecular Orbital Data (Note: The following data is for illustrative purposes and not based on actual calculations for the specified compound.)

ParameterEnergy (eV)Description
HOMO-6.5Indicates the energy of the highest occupied molecular orbital.
LUMO-1.2Indicates the energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE)5.3The difference between LUMO and HOMO energies, suggesting high stability.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.comuni-muenchen.de It is plotted onto the constant electron density surface of the molecule, using a color scale to indicate different potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around nitrogen atoms). These are sites prone to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., around hydrogen atoms). These are sites prone to nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

For this compound, an MEP map would highlight the electronegative nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings as likely sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the system.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. epstem.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds. By comparing the calculated IR spectrum with an experimental one, each peak in the experimental spectrum can be assigned to a specific vibrational mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated. epstem.net These predictions are highly valuable for confirming the structure of a synthesized compound by comparing the theoretical and experimental NMR spectra.

This comparative approach provides a powerful synergy between theoretical and experimental chemistry, leading to a more complete understanding of the molecule's structure and properties. researchgate.net

Theoretical Studies of Reaction Pathways and Transition States

Theoretical studies of reaction pathways are crucial for understanding the mechanisms by which molecules like this compound are formed. These studies typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the energy landscape of a chemical reaction. This allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed picture of the reaction mechanism at the molecular level.

For the synthesis of the pyrazolo[4,3-c]pyridine core, several synthetic routes are possible. One common approach involves the construction of the pyridine ring onto a pre-existing pyrazole. For instance, a plausible reaction mechanism that could be studied theoretically is the condensation of a 5-aminopyrazole derivative with a suitable 1,3-dicarbonyl compound or its equivalent.

A theoretical investigation of such a reaction would involve the following steps:

Reactant and Product Optimization: The geometric structures of the reactants (e.g., a substituted 5-aminopyrazole and a β-dicarbonyl compound) and the final product (this compound) would be optimized to find their lowest energy conformations.

Transition State Searching: Computational methods would be used to locate the transition state structures connecting the reactants to the intermediates and the intermediates to the product. A transition state represents the highest energy point along the reaction coordinate.

Energy Profile Calculation: By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energies for each step of the reaction, which are critical for understanding the reaction kinetics and predicting the feasibility of a proposed pathway. For example, a study on the synthesis of pyrazolo[3,4-b]pyridine derivatives utilized DFT calculations to examine the relative energies of different routes for their formation researchgate.net.

Solvent Effects: The influence of the solvent on the reaction pathway can also be modeled using computational methods, such as the Polarizable Continuum Model (PCM), to provide a more realistic description of the reaction conditions.

While a specific study detailing the reaction pathways for this compound is not available, research on related pyrazolo[3,4-b]pyridines has proposed reaction mechanisms, such as a cascade 6-endo-dig cyclization, that could be theoretically validated and explored for the pyrazolo[4,3-c]pyridine system nih.gov. Such theoretical studies are invaluable for optimizing reaction conditions, predicting regioselectivity, and designing more efficient synthetic strategies.

Analysis of Intermolecular Interactions Using Computational Methods

The way molecules pack together in a solid-state material is governed by a complex network of intermolecular interactions. Computational methods provide powerful tools to visualize, quantify, and understand these interactions, which are fundamental to the material's physical and chemical properties.

Hirshfeld surface analysis is a popular computational tool used to visualize and quantify intermolecular interactions in crystalline solids. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the whole crystal is dominated by a given molecule. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of intermolecular contacts.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal several key interactions:

Hydrogen Bonds: The presence of the N-H group in the pyrazole ring and the nitrogen atom in the pyridine ring makes the molecule a potential hydrogen bond donor and acceptor. Hirshfeld surface analysis can highlight these N-H···N hydrogen bonds, which would appear as distinct red regions on the d_norm surface. Studies on related pyrazoline derivatives have shown the utility of Hirshfeld analysis in confirming O-H···N and N-H···O hydrogen bonds nih.gov.

π-π Stacking: The aromatic pyrazolo[4,3-c]pyridine core can participate in π-π stacking interactions with neighboring molecules. These are typically visualized on the Hirshfeld surface and in the corresponding 2D fingerprint plots.

C-H···π Interactions: The methyl groups can act as weak C-H donors, forming C-H···π interactions with the aromatic rings of adjacent molecules.

van der Waals Forces: A significant portion of the Hirshfeld surface will represent weaker van der Waals interactions, particularly H···H contacts. In many organic crystals, these are the most abundant type of contact nih.gov.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. The distribution and shape of the points on this plot can be used to identify the prevalence of different types of interactions. For instance, sharp spikes often indicate strong, directional interactions like hydrogen bonds, while more diffuse regions correspond to weaker contacts.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar heterocyclic compounds, is presented in the table below nih.govbohrium.com.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.

Contact TypeExpected Percentage Contribution
H···H40 - 50%
C···H/H···C20 - 30%
N···H/H···N10 - 20%
C···C3 - 8%
N···C/C···N1 - 5%
This table is illustrative and based on data from related pyrazole and pyridine derivatives. Actual values would require experimental crystal structure data and subsequent calculation.

Energy framework calculations provide a quantitative measure of the interaction energies between molecules in a crystal. This method, often performed using the CrystalExplorer software, calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors. The resulting energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the strength of the interaction energy.

The combination of Hirshfeld surface analysis and energy framework calculations provides a comprehensive understanding of the intermolecular interactions that dictate the supramolecular architecture of this compound, which in turn influences its macroscopic properties such as melting point, solubility, and polymorphism.

Applications in Organic Synthesis and Chemical Biology Research Based on the Pyrazolo 4,3 C Pyridine Scaffold

3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine as a Core Structure for Scaffold Elaboration

The pyrazolo[4,3-c]pyridine scaffold serves as a foundational core for creating more complex molecules through various synthetic strategies. Although specific methods detailing the elaboration of this compound are not extensively documented in the provided research, general synthetic pathways for the parent scaffold illustrate its utility.

One established method involves synthesizing pyrazolo[4,3-c]pyridine sulfonamides from a dienamine precursor. nih.gov The process begins with a known two-step procedure to create the starting dienamine from dimethyl acetonedicarboxylate. nih.gov This intermediate is then condensed with various amines that contain sulfonamide fragments. The reaction, carried out by refluxing in methanol (B129727) for one hour, yields the final pyrazolo[4,3-c]pyridine structures with yields ranging from 72% to 88%. nih.gov This approach allows for the introduction of diverse substituents at the nitrogen atom of the pyridine (B92270) moiety, demonstrating the scaffold's capacity for elaboration. nih.gov Another strategy focuses on creating 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which can be selectively functionalized at multiple positions (N-1, N-2, C-3, C-5, and C-7) through various reactions like N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. rsc.orgresearchgate.net

Rational Design of Pyrazolo[4,3-c]pyridine Derivatives for Specific Molecular Recognition

The pyrazolo[4,3-c]pyridine scaffold has been successfully used in the rational design of inhibitors targeting specific protein-protein interactions (PPIs). A notable example is the development of the first small-molecule inhibitors of the PEX14–PEX5 PPI in Trypanosoma parasites, which are responsible for diseases like sleeping sickness and Chagas disease. acs.org

Researchers used a structure-based drug design approach to develop pyrazolo[4,3-c]pyridine derivatives that could disrupt this essential interaction, which is vital for the parasite's metabolism. acs.org The design was guided by the structural features of the PEX14 protein surface, which includes hydrophobic and aromatic binding sites. The pyrazolo[4,3-c]pyridine core was identified as a suitable scaffold to position substituents that could effectively occupy these binding pockets. acs.org By merging features from two initial hit compounds, a hybrid molecule was created that showed superior activity in inhibiting the PEX14–PEX5 interaction. acs.org

Investigation of Protein-Ligand Binding Modes and Enzyme Active Site Interactions

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been investigated as inhibitors of several important enzyme classes, with studies focusing on their binding modes within the active sites.

One area of research involves their activity against carbonic anhydrases (CAs), enzymes that catalyze the hydration of CO2 and are involved in numerous physiological and pathological processes. nih.gov A series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their inhibitory activity against various human and bacterial CA isoforms. nih.gov Several of these derivatives demonstrated significant inhibitory action, particularly against cytosolic isoforms hCA I and hCA II. nih.gov

Another significant target is the PEX14–PEX5 protein-protein interaction in Trypanosoma. The pyrazolo[4,3-c]pyridine derivatives developed as inhibitors were shown to bind effectively to the PEX14 protein surface, disrupting the formation of the PEX14-PEX5 complex. acs.org This interaction is crucial for the import of essential proteins into glycosomes, organelles unique to these parasites. acs.org

Molecular docking simulations have been instrumental in understanding how pyrazolo[4,3-c]pyridine derivatives bind to their protein targets.

In the study of carbonic anhydrase inhibitors, computational procedures were used to investigate the binding mode of pyrazolo[4,3-c]pyridine sulfonamides within the active site of the hCA IX isoform. nih.gov These studies help to visualize the specific interactions between the ligand and the amino acid residues of the enzyme, providing a rationale for the observed inhibitory activity.

For the PEX14–PEX5 PPI inhibitors, docking studies confirmed that the pyrazolo[4,3-c]pyridine central scaffold oriented itself identically for different potent derivatives. acs.org The simulations revealed that the indole (B1671886) residue of one ligand filled a phenylalanine pocket on the PEX14 surface, while other parts of the molecule expanded into other regions of the binding site. acs.org This detailed understanding of the binding pose was crucial for designing more potent hybrid molecules. acs.org

Structure-activity relationship (SAR) studies have provided deep insights into the interaction mechanisms of pyrazolo[4,3-c]pyridine derivatives. By systematically modifying the substituents on the scaffold and measuring the resulting biological activity, researchers can identify key chemical features required for potency.

For the PEX14–PEX5 PPI inhibitors, SAR studies revealed several critical factors. acs.org

N-1 Position: Small alkyl substituents like methyl and ethyl on the indole system (attached to the core scaffold) were well-tolerated, while larger, more polar groups led to a decrease in activity. acs.org

Phenyl Substituents: Expanding the ligand by modifying substituents on a phenyl ring could enhance potency. acs.org

Hybridization: Merging the structural features of two active parent compounds into a single hybrid molecule resulted in a derivative with superior activity. A methoxy (B1213986) group on a naphthalene (B1677914) ring system was found to be crucial for this high-affinity interaction. acs.org

Similarly, SAR studies on tetrahydropyrazolo[3,4-c]pyridine-5-carboxamides as LIMK1/2 inhibitors showed that the C5-substituted amide moiety is essential for inhibitory activity. acs.org Modifications like methylation of the primary amide or replacing it with a sulfonamide led to significantly weaker inhibitors, highlighting the importance of specific hydrogen bond interactions. acs.org

Table 1: SAR of Pyrazolo[4,3-c]pyridine Derivatives as PEX14-PEX5 PPI Inhibitors Data derived from research on PEX14-PEX5 protein-protein interaction inhibitors. acs.org

Compound IDModification on ScaffoldRelative PotencyKey SAR Insight
13Initial Hit CompoundBaselineProvided initial binding orientation.
20Initial Hit CompoundBaselineProvided alternative binding information.
21Methyl group at N-1 of indoleComparable to parentSmall alkyl groups are tolerated.
23/24Larger, polar groups at N-1 of indoleSlightly less activeLarger groups are detrimental to binding.
29Hybrid of 13 and 20 with methoxy groupSuperior activityMerging features and adding methoxy group crucial for high affinity.
30/31Hybrid of 13 and 20 without methoxy groupSignificantly less activeConfirms the critical role of the methoxy group for interaction.

Role of Pyrazolo[4,3-c]pyridine Derivatives in Modulating Cellular Pathways (Mechanistic Focus)

The biological effects of pyrazolo[4,3-c]pyridine derivatives stem from their ability to modulate specific cellular pathways by inhibiting key proteins.

The pyrazolo[4,3-c]pyridine sulfonamides that inhibit carbonic anhydrases interfere with the fundamental reaction of CO2 hydration. nih.gov This process is vital for pH regulation and ion transport in various tissues, and its inhibition can have profound effects on cellular function. In microorganisms, inhibiting bacterial CAs represents a potential mechanism for developing new antibacterial agents. nih.gov

The inhibitors of the PEX14–PEX5 PPI disrupt the glycosomal import of matrix proteins in Trypanosoma parasites. acs.org Glycosomes are essential for the parasites' glucose metabolism. By blocking this import pathway, the compounds effectively starve the parasites of essential enzymes, leading to their death. This demonstrates a clear mechanistic link between target inhibition and the observed trypanocidal activity. acs.org

Development of Pyrazolo[4,3-c]pyridine-Based Probes and Tools for Chemical Biology Research

Beyond their direct therapeutic potential, pyrazolo[4,3-c]pyridine derivatives serve as valuable tools for chemical biology research. They can be used to probe the function of specific proteins and validate them as potential drug targets.

The development of potent and selective inhibitors for the PEX14–PEX5 PPI is a prime example. acs.org These molecules act as chemical probes that allow researchers to study the consequences of disrupting this specific interaction in a cellular context. They provided the first proof-of-concept that targeting the PEX14–PEX5 PPI with small molecules is a viable strategy to kill T. brucei and T. cruzi parasites. acs.org This validates the PPI as a legitimate target for future drug development efforts against trypanosomal diseases. These compounds are not just potential drugs but also research tools that help to dissect complex biological pathways.

Future Research Directions in 3,4,6 Trimethyl 1h Pyrazolo 4,3 C Pyridine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for pyrazolopyridine cores often involve multi-step processes. google.com Future research should focus on developing more efficient and sustainable routes to 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine . This includes the exploration of one-pot syntheses and the use of green catalysts. researchgate.netmdpi.com The development of continuous-flow processes could also offer a safer and more scalable production method, minimizing waste and handling of potentially energetic intermediates. mdpi.com Investigating novel starting materials and catalytic systems, such as those based on earth-abundant metals, will be crucial for creating environmentally benign synthetic pathways. rsc.org

Exploration of Novel Functionalization Strategies for Enhanced Structural Diversity

To explore the full potential of This compound , the development of novel functionalization strategies is paramount. The existing methyl groups offer limited sites for modification. Therefore, research into selective C-H activation and functionalization of the pyridine (B92270) and pyrazole (B372694) rings is a promising avenue. rsc.orgrsc.org This would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potentially enhanced biological activities or material properties. Techniques such as metal-catalyzed cross-coupling reactions, which have been successfully applied to other pyrazolopyridine scaffolds, could be adapted for this purpose. ktu.eduresearchgate.net

Advanced Characterization Techniques for Complex Structural Insights

A thorough understanding of the three-dimensional structure is essential for elucidating structure-activity relationships. While standard techniques like NMR and mass spectrometry are fundamental, future research should employ advanced characterization methods. ktu.edu Single-crystal X-ray diffraction will be critical for unambiguously determining the solid-state conformation and intermolecular interactions of This compound and its derivatives. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the electronic structure and preferred conformations in different environments. bohrium.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. nih.govnih.gov For This compound , AI/ML algorithms can be employed to predict potential biological targets and design novel derivatives with optimized properties. acs.orgmit.edubohrium.com These computational tools can analyze vast datasets of known bioactive molecules to identify key structural features for a desired activity. researchgate.net Furthermore, AI can assist in retrosynthesis, predicting viable and efficient synthetic routes, thus accelerating the discovery and development process. nih.govnih.gov

Deepening the Understanding of Molecular Interaction Mechanisms through Integrated Experimental and Computational Approaches

To fully harness the potential of This compound , a deep understanding of its molecular interactions is necessary. An integrated approach combining experimental techniques with computational modeling will be highly beneficial. rsc.org Molecular docking and molecular dynamics simulations can predict how the compound and its derivatives bind to specific biological targets, such as protein kinases. nih.govacs.orgnih.govresearchgate.net These computational predictions can then be validated and refined through experimental assays. This synergistic approach will guide the rational design of more potent and selective compounds for various applications. bohrium.com

Q & A

Q. Q: What are the established synthetic routes for 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine, and how can reaction conditions be optimized for yield and purity?

A: Synthesis typically involves cyclization of precursors such as substituted pyrazoles and pyridines. For example, a method analogous to 4-methyl derivatives involves reacting 3-amino-4,6-dimethylpyrazole with 2-chloropyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as seen in related pyrazolo[4,3-c]pyridines .
  • Catalysis : Acidic (p-TsOH) or metal catalysts (Pd/Cu for cross-coupling) can streamline multi-step pathways .

Advanced Research Question

Q. Q: How do structural modifications (e.g., methyl group positions) influence the compound’s biological activity, and what computational tools validate these structure-activity relationships (SAR)?

A:

  • Methyl group effects : The 3,4,6-trimethyl configuration enhances steric bulk, potentially improving binding affinity to targets like EGFR or HSP90. For example, 4-methyl analogs show anti-HIV activity, while 6-substituted derivatives (e.g., Cl, CF₃) exhibit anticancer effects .
  • Computational validation :
    • Docking studies : Tools like AutoDock Vina model interactions with biological targets (e.g., PEX14-PEX5 protein) .
    • QSAR models : Predict activity based on electronic (HOMO/LUMO) and steric descriptors derived from crystal structures .

Basic Research Question

Q. Q: What spectroscopic and crystallographic methods are critical for characterizing this compound?

A:

  • NMR : ¹H/¹³C NMR identifies methyl group positions (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 7.0–8.5 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, revealing dihedral angles (e.g., 9.33° between fused rings) and π-π stacking (3.45 Å spacing) critical for solid-state stability .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 175.12 [M+H]⁺) .

Advanced Research Question

Q. Q: How can researchers resolve contradictions in biological data (e.g., varying IC₅₀ values) across studies for pyrazolo[4,3-c]pyridine derivatives?

A:

  • Assay standardization : Discrepancies arise from cell line variability (e.g., HepG2 vs. MCF7) or protocol differences (MTT vs. SRB assays). Meta-analyses using standardized datasets improve comparability .
  • Metabolic stability : Hepatic microsome studies assess CYP450-mediated degradation, which impacts IC₅₀ reproducibility .
  • Structural analogs : Compare 3,4,6-trimethyl derivatives with 4-bromo or 6-chloro analogs to isolate methyl group contributions .

Basic Research Question

Q. Q: What are the recommended protocols for evaluating the compound’s pharmacokinetic properties in preclinical studies?

A:

  • Solubility : Use shake-flask method with PBS (pH 7.4) or simulated gastric fluid.
  • Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t½) and intrinsic clearance .

Advanced Research Question

Q. Q: How can in silico methods guide the design of this compound derivatives with improved target selectivity?

A:

  • Molecular dynamics (MD) : Simulate binding to off-targets (e.g., carbonic anhydrase isoforms) to identify selectivity filters .
  • Free-energy perturbation (FEP) : Quantifies energy changes upon methyl group substitution, prioritizing synthetically feasible modifications .
  • Pharmacophore modeling : Highlights essential features (e.g., H-bond donors at position 1) using tools like LigandScout .

Basic Research Question

Q. Q: What safety and handling protocols are recommended for this compound in laboratory settings?

A:

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis; compound may release volatile byproducts (e.g., NH₃) .
  • Waste disposal : Neutralize acidic/basic residues before incineration .

Advanced Research Question

Q. Q: What strategies mitigate synthetic challenges (e.g., regioselectivity, byproduct formation) in multi-step syntheses of this compound?

A:

  • Protecting groups : Temporarily block reactive sites (e.g., NH of pyrazole) using Boc or Fmoc groups .
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., over-alkylation) and improve scalability .
  • Byproduct analysis : LC-MS monitors intermediates; column chromatography (hexane/EtOAc) isolates pure product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.